Cas no 2171678-96-7 (2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid)

2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid
- 2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid
- 2171678-96-7
- EN300-1527843
-
- インチ: 1S/C26H31N3O5/c1-4-9-23(25(32)29(16-24(30)31)15-14-28(2)3)27-26(33)34-17-22-20-12-7-5-10-18(20)19-11-6-8-13-21(19)22/h4-8,10-13,22-23H,1,9,14-17H2,2-3H3,(H,27,33)(H,30,31)
- InChIKey: PASPKNPUQPQDLM-UHFFFAOYSA-N
- SMILES: O(C(NC(CC=C)C(N(CC(=O)O)CCN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 465.22637110g/mol
- 同位素质量: 465.22637110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 12
- 複雑さ: 705
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 99.2Ų
- XLogP3: 1.1
2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1527843-10.0g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1527843-0.25g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1527843-500mg |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1527843-0.5g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1527843-1.0g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1527843-5.0g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1527843-2500mg |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1527843-5000mg |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1527843-0.1g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1527843-0.05g |
2-{N-[2-(dimethylamino)ethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido}acetic acid |
2171678-96-7 | 0.05g |
$2829.0 | 2023-06-05 |
2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acidに関する追加情報
Introduction to 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic Acid (CAS No. 2171678-96-7)
2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid, identified by its CAS number 2171678-96-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pent-4-enamide backbone and functional groups that contribute to its unique chemical and biological properties.
The molecular structure of 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid is notable for its combination of an amide group, a dimethylamino side chain, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. These features make it a valuable intermediate in the synthesis of more complex biomolecules, particularly in the development of novel therapeutic agents. The presence of the Fmoc group, for instance, is commonly employed in peptide synthesis as a protective group for amino groups, ensuring selective modification during chemical reactions.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with various diseases. The structural motifs present in 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid suggest potential applications in drug discovery, particularly in the inhibition of enzymes or receptors involved in inflammatory responses, neurodegenerative disorders, and cancer. The amide bond and the polar functional groups within this compound can interact with biological targets in specific ways, making it a promising candidate for further investigation.
One of the key areas where this compound has shown promise is in the field of immunomodulation. The dimethylamino side chain and the overall amphiphilic nature of the molecule can influence its interactions with immune cells and cytokines. Recent studies have demonstrated that similar compounds with amide functionalities can modulate immune responses by interacting with receptors such as Toll-like receptors (TLRs) or interleukin receptors. The fluorenylmethoxycarbonyl group also adds stability to the molecule, which is crucial for its use in synthetic protocols and potential therapeutic applications.
The synthesis of 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies is often necessary to achieve the desired product. These synthetic methodologies are critical not only for producing sufficient quantities of the compound for research purposes but also for ensuring that it meets the stringent quality standards required for pharmaceutical applications.
In addition to its potential therapeutic applications, 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid has been explored as a tool compound in biochemical research. Its unique structural features make it useful for studying enzyme mechanisms and protein-ligand interactions. For example, researchers can use this compound to probe how specific enzymes recognize and bind substrates or to develop inhibitors targeting particular enzymatic activities. Such studies are fundamental to understanding disease pathogenesis and identifying new drug targets.
The role of computational chemistry and molecular modeling has become increasingly important in the study of compounds like 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid. By using computational methods, scientists can predict how this molecule will interact with biological targets at the atomic level. This approach not only accelerates the drug discovery process but also helps in designing derivatives with improved properties. For instance, molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and how it might bind to a protein receptor.
The pharmacokinetic properties of 2-{N-2-(dimethylamino)ethyl-2-({(9H-fluorenine mohexycarbonyl}anmino)pent 4 enamide acetic acid) are also an important consideration in its potential therapeutic applications. Factors such as solubility, stability, and metabolic clearance rates determine how effectively a drug can reach its target site within the body. Researchers often modify the structure of molecules like this one to optimize their pharmacokinetic profiles. For example, introducing hydrophilic groups can enhance solubility, while modifications to improve metabolic stability can prolong drug activity.
In conclusion, 2-{N-N-dimethylamin ethyl-N (( 9 H -fluorene - 9 - ylmethoxy carbony l ) amino ) pent - 4 - en amido } acetic acid (CAS No. 2171678967 ) is a structurally complex organic compound with significant potential in pharmaceutical research and development. Its unique combination of functional groups makes it a valuable intermediate for synthesizing more complex biomolecules and a promising candidate for modulating biological pathways associated with various diseases. As research continues to uncover new applications for this compound, it is likely that its importance will only grow in the coming years.
2171678-96-7 (2-{N-2-(dimethylamino)ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido}acetic acid) Related Products
- 135025-12-6((2S)-2-(hexylsulfanyl)-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide)
- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)
- 98051-93-5(2-Naphthalenol, 5,8-diamino-)
- 1806007-76-0(5-Chloro-2,4-difluoro-3-(difluoromethyl)pyridine)
- 1798028-91-7(N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}naphthalene-1-carboxamide)
- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)
- 929966-35-8(Methyl (2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate)
- 2228498-61-9(2-(1-phenylcyclopropoxy)ethan-1-amine)
- 1502461-09-7(1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one)
- 1805063-62-0(3-(Bromomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetic acid)




